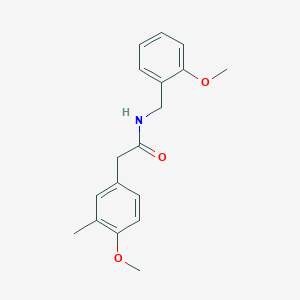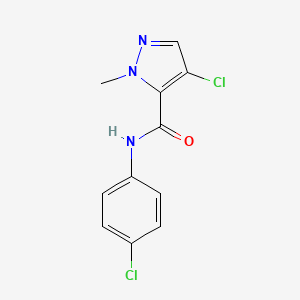
N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as NMBA, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are many potential future directions for research on N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide. Another area of interest is the investigation of the mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide, which could lead to the development of new therapies for a variety of diseases. Additionally, further research is needed to explore the potential applications of N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide in the field of regenerative medicine.
合成法
N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzyl chloride with 4-methoxy-3-methylphenylacetonitrile, followed by hydrolysis and reduction. The final product is obtained through recrystallization.
科学的研究の応用
N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and analgesic properties. Studies have also shown that N-(2-methoxybenzyl)-2-(4-methoxy-3-methylphenyl)acetamide has potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-10-14(8-9-16(13)21-2)11-18(20)19-12-15-6-4-5-7-17(15)22-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYFZHYBMPWGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5312001.png)

![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)